molecular formula C10HN5 B14220940 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene CAS No. 824966-89-4

1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene

Cat. No.: B14220940
CAS No.: 824966-89-4
M. Wt: 191.15 g/mol
InChI Key: UZJYWBONYHUUCS-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is a derivative of cyclopentadiene, characterized by the presence of five isocyanide groups attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with isocyanide reagents under specific conditions. One common method includes the use of palladium-catalyzed reactions, where cyclopentadiene is treated with isocyanide reagents in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to optimize yield and minimize the number of steps involved in the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadiene derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated cyclopentane derivatives .

Scientific Research Applications

1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene involves its interaction with molecular targets through its isocyanide groups. These groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is unique due to its isocyanide groups, which impart distinct chemical properties and reactivity

Properties

CAS No.

824966-89-4

Molecular Formula

C10HN5

Molecular Weight

191.15 g/mol

IUPAC Name

1,2,3,4,5-pentaisocyanocyclopenta-1,3-diene

InChI

InChI=1S/C10HN5/c1-11-6-7(12-2)9(14-4)10(15-5)8(6)13-3/h6H

InChI Key

UZJYWBONYHUUCS-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1C(=C(C(=C1[N+]#[C-])[N+]#[C-])[N+]#[C-])[N+]#[C-]

Origin of Product

United States

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